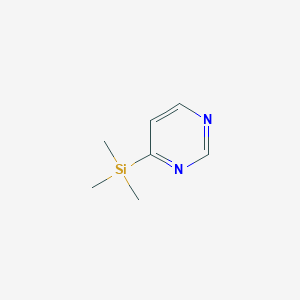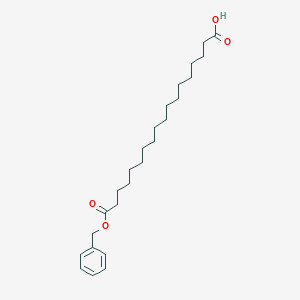![molecular formula C19H19N3O3 B070687 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one CAS No. 165615-84-9](/img/structure/B70687.png)
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as a selective dopamine D3 receptor antagonist and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. This compound has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
Mecanismo De Acción
The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves its ability to selectively block dopamine D3 receptors. This receptor subtype is involved in the regulation of reward and motivation, and its blockade has been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition.
Efectos Bioquímicos Y Fisiológicos
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is its high selectivity for dopamine D3 receptors. This allows for more precise targeting of this receptor subtype, which is involved in the regulation of reward and motivation. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders should be further explored.
Métodos De Síntesis
The synthesis of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenylmethylenemalononitrile. The second step involves the reaction of 2,5-dimethoxyphenylmethylenemalononitrile with hydrazine hydrate to form 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde. The final step involves the reaction of 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one.
Propiedades
Número CAS |
165615-84-9 |
|---|---|
Nombre del producto |
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one |
Fórmula molecular |
C19H19N3O3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one |
InChI |
InChI=1S/C19H19N3O3/c1-24-13-3-4-18(25-2)12(7-13)9-15-14-10-17-16(21-19(23)22-17)8-11(14)5-6-20-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,22,23) |
Clave InChI |
CJUGSAUGBTZRFB-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
SMILES |
COC1=CC(=C(C=C1)OC)CC2=NCCC3=CC4=C(C=C32)NC(=O)N4 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
Sinónimos |
2H-Imidazo[4,5-g]isoquinolin-2-one, 5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



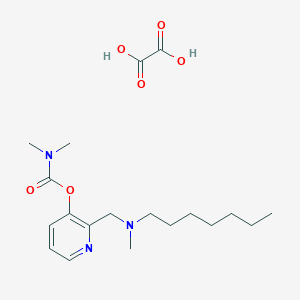
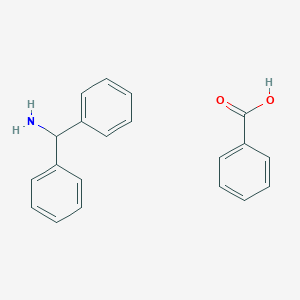
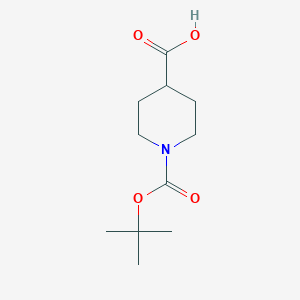
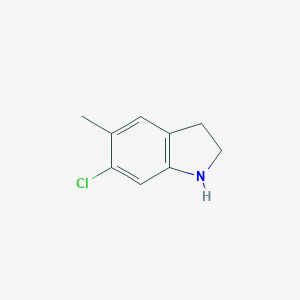
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
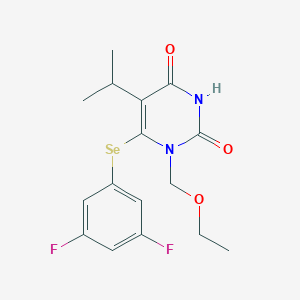
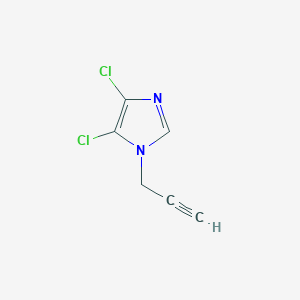
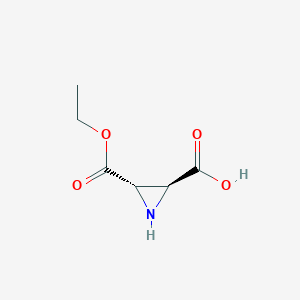
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
